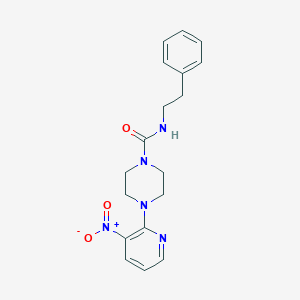
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 3-nitropyridine.
Formation of Piperazine Derivative: 3-nitropyridine is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form the piperazine derivative.
Carboxamide Formation: The piperazine derivative is then reacted with 2-phenylethyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(3-Nitropyridin-2-yl)piperazine-1-carboxamide: Lacks the phenylethyl group.
N-(2-Phenylethyl)piperazine-1-carboxamide: Lacks the nitropyridine group.
Uniqueness
4-(3-Nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide is unique due to the presence of both the nitropyridine and phenylethyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
839722-32-6 |
|---|---|
Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-(3-nitropyridin-2-yl)-N-(2-phenylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c24-18(20-10-8-15-5-2-1-3-6-15)22-13-11-21(12-14-22)17-16(23(25)26)7-4-9-19-17/h1-7,9H,8,10-14H2,(H,20,24) |
InChI Key |
ZIENNDUKIZODCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


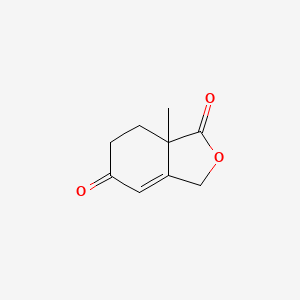
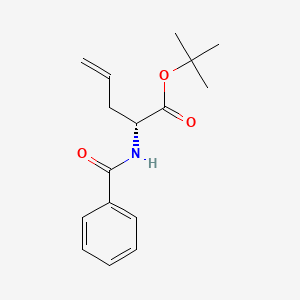
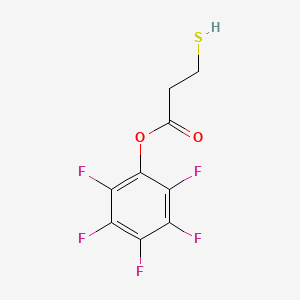
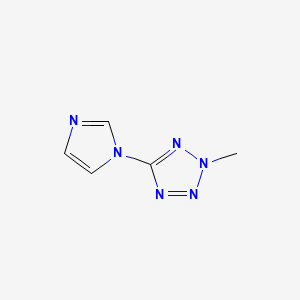
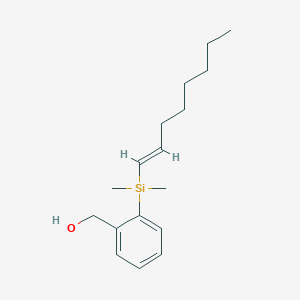
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
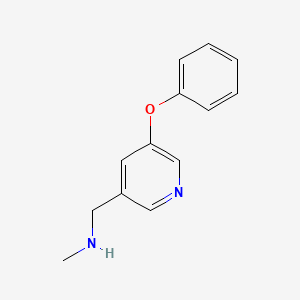
![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)

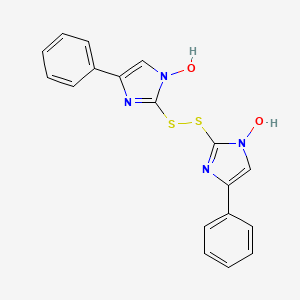
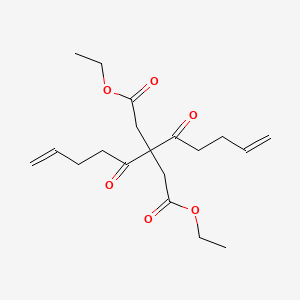
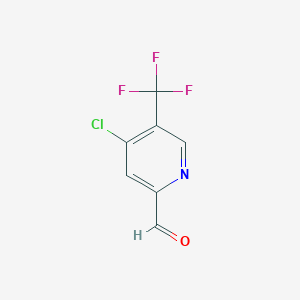
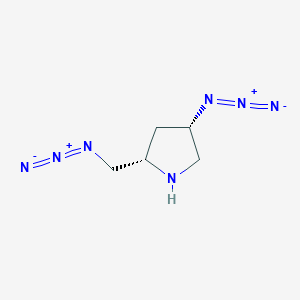
![1-[2-(Dimethylamino)ethoxy]-2-methylpropan-2-ol](/img/structure/B14186145.png)
